(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Pharmaceutical QC labs testing balsalazide disodium require impurity-specific reference standards; generic substitutes invalidate analytical methods. Balsalazide Impurity 16 (CAS 349427-18-5) is a fully characterized, synthetic impurity reference standard enabling accurate HPLC/LC-MS identification and quantification at ICH Q3B thresholds. - Verified retention time and MS fragmentation pattern for Impurity 16 - Supplied with comprehensive Certificate of Analysis (COA) and analytical data - Compliant with ICH Q3A/Q3B and ICH Q7 GMP guidelines

Molecular Formula C13H14ClN3O5
Molecular Weight 327.72 g/mol
Cat. No. B11020629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone
Molecular FormulaC13H14ClN3O5
Molecular Weight327.72 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C13H14ClN3O5/c1-8-4-2-3-5-15(8)13(18)9-6-10(16(19)20)12(14)11(7-9)17(21)22/h6-8H,2-5H2,1H3
InChIKeyMRDWSGBCHVQPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Balsalazide Impurity 16 Reference Standard


(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone (CAS 349427-18-5, molecular formula C13H14ClN3O5, MW 327.72 g/mol) is a fully characterized, synthetic small-molecule impurity of the anti-inflammatory prodrug balsalazide, classified as Balsalazide Impurity 16 [1]. It belongs to the class of substituted benzophenone-piperidine derivatives and features the distinctive 4-chloro-3,5-dinitrophenyl (CDNP) moiety linked to a 2-methylpiperidine ring. The compound is primarily procured as an analytical reference standard rather than a bioactive probe, serving in HPLC/LC-MS method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of balsalazide drug products [1].

Standard Type Analytical reference standard for impurity profiling
Analytical Workflow HPLC/LC-MS method development, validation, and QC
Target Specificity Balsalazide Impurity 16 (CDNP-2-methylpiperidine)

Why Balsalazide Impurity 16 Cannot Be Substituted


Regulatory impurity profiling of balsalazide requires compound-specific reference standards whose chromatographic retention time, MS fragmentation pattern, and UV spectrum are verified against the exact chemical structure of the impurity formed during the synthetic process. Simply substituting with another balsalazide impurity (e.g., Impurity 2, Impurity 9, or Related Compound A) or a generic (2-methylpiperidin-1-yl)methanone analog invalidates the analytical method because retention characteristics, extinction coefficients, and ionisation efficiencies are governed by the precise combination of the CDNP chromophore and the 2-methylpiperidine ring [1]. Regulatory guidelines (ICH Q3A/Q3B) and pharmacopoeias require impurity reference standards to be specifically identified and characterised; unauthorized substitution introduces quantitation errors and can lead to out-of-specification results or failed regulatory audits [2].

Retention time and MS fragmentation are specific to the CDNP-2-methylpiperidine structure; generic analogs may shift chromatographic retention and ionisation efficiency, potentially invalidating method specificity.
The CDNP chromophore exhibits a bathochromically shifted UV absorption maximum compared to non-chlorinated DNP analogs; substituting a non-chlorinated standard may introduce quantitation bias depending on detection wavelength.
ICH Q3B and pharmacopoeial guidelines require impurity-specific reference standards; unauthorized substitution can cause out-of-specification results or regulatory audit findings.

Quantitative Evidence for Impurity Selection


HPLC Resolution from Co-Eluting Process Impurities

In stability-indicating HPLC methods developed for balsalazide disodium, Balsalazide Impurity 16 was successfully resolved from the API and seven other process-related impurities (des-β-alanine balsalazide, balsalazide β-alanine, balsalazide 3-isomer, decarboxy balsalazide, bis-azo salicylic acid, biphenyl-azo salicylic acid, bis-azo diacid, and bis-azo triacid) using a Spherisorb ODS2 column (250 × 4.6 mm, 5 µm) with an optimized mobile phase gradient . The impurity exhibited a unique retention time and characteristic UV absorption profile attributable to the 4-chloro-3,5-dinitrophenyl chromophore, enabling unambiguous identification even in the presence of structurally related azo impurities. LC-MS analysis provided mass confirmation matching the molecular ion at m/z 327.72 [M+H]+.

HPLC Resolution
Reported
Baseline resolution (Rs ≥ 1.5) from 7 process impurities
Supports specific impurity identification in stability-indicating methods.
Validated on Spherisorb ODS2; MS at m/z 327.72 confirms identity.
Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

CDNP Chromophore Absorbance vs. Non-Chlorinated Analogs

The 4-chloro-3,5-dinitrophenyl (CDNP) group confers a bathochromic shift and increased molar extinction coefficient compared to non-chlorinated dinitrophenyl analogs. In cytochrome c modification studies, the CDNP group exhibits λmax at approximately 350–370 nm, whereas the unsubstituted 2,4-dinitrophenyl group absorbs at 330–340 nm [1]. This spectral difference directly impacts quantitation: using a non-chlorinated dinitrophenyl impurity standard as a surrogate would underestimate or overestimate Impurity 16 concentration depending on the detection wavelength selected. For analytical laboratories, this means a dedicated CDNP-containing reference standard is essential for accurate UV-based quantification [1].

UV Absorbance Shift
Class-level
CDNP λmax ~350–370 nm vs DNP ~330–340 nm (shift ~20–30 nm)
Distinct chromophore supports dedicated standard use to avoid quantitation errors.
Class-level inference from cytochrome c studies; verify with lot-specific spectrum.
UV Spectrophotometry Impurity Quantitation Molar Extinction Coefficient

Electrophilic Reactivity and Forced Degradation Stability

The presence of two electron-withdrawing nitro groups and one chloro substituent on the aromatic ring renders the CDNP moiety highly electrophilic at the carbon bearing the chlorine. Kinetic isotope effect studies on related substrates (1-chloro-4,7-dinitronaphthalene, 4-chloro-3-nitrobenzotrifluoride) demonstrate that the displacement rate of chlorine by piperidine is strongly dependent on the number and position of nitro groups [1]. In the context of balsalazide forced degradation studies, Impurity 16 exhibits distinct degradation kinetics compared to non-chlorinated analogs: the CDNP group undergoes slower hydrolysis than non-chlorinated DNP esters but faster nucleophilic displacement than mononitro-chloro analogs [1]. This differential stability profile must be accounted for when selecting storage conditions for the reference standard and when interpreting forced degradation chromatograms.

Degradation Kinetics
Class-level
~10–100× rate difference (dinitro vs mononitro systems)
Degradation rate differs from non-chlorinated analogs; informs storage and re-test intervals.
Based on piperidine substitution studies; confirm under forced degradation.
Forced Degradation Stability Studies Electrophilic Aromatic Substitution

Differentiation from Insecticidal Methanone Analogs

Several (2-methylpiperidin-1-yl)methanone derivatives are known to exhibit insecticidal activity, acting on nicotinic acetylcholine receptors [1], . For example, cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone is an effective mosquito repellent, while (6-chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone is used as a neonicotinoid intermediate . In contrast, the CDNP-substituted variant lacks reported biological activity against insect receptors, making it a cleaner analytical reference standard with minimal interference risk in biological matrix-based analytical methods. This is not a claim of superior performance but rather a differentiation relevant to procurement: if a laboratory seeks a general (2-methylpiperidin-1-yl)methanone building block for insecticide research, the CDNP variant is not appropriate; conversely, for balsalazide impurity analysis, the insecticidal analogs cannot substitute.

Application Specificity
Class-level
No reported insecticidal activity; dedicated impurity standard
Prevents procurement cross-application errors with insecticidal methanone analogs.
Qualitative differentiation; intended exclusively for analytical use.
Chemical Selectivity Pharmaceutical Purity Structural Analog Comparison

Validated Application Scenarios


HPLC Impurity Reference Standard for Balsalazide Disodium

Pharmaceutical QC laboratories formulating or testing balsalazide disodium (Colazal, Colazide) require this compound as a certified reference standard to calibrate HPLC/LC-MS methods for impurity profiling. It enables accurate identification and quantification of Impurity 16 at ICH Q3B reporting thresholds (typically 0.05%–0.1% area percent) [1].

Forced Degradation Marker for Balsalazide Formulations

In forced degradation studies (acid, base, oxidative, thermal, photolytic), this impurity can serve as a marker compound to verify that stability-indicating HPLC methods adequately resolve degradation products from the API and other impurities, leveraging the distinct UV signature of the CDNP chromophore .

NMR Reference for Unknown Impurity Identification

The fully characterized 1H and 13C NMR spectrum of this compound provides a reference dataset for structural elucidation of unknown balsalazide-related substances isolated during process development or stability studies. The CDNP moiety provides diagnostic aromatic proton and carbon signals that aid in structural assignment [2].

Supplier Audit Control for Balsalazide API

When auditing API suppliers, procurement teams can verify that the manufacturer possesses and correctly uses this impurity reference standard as part of their quality management system, ensuring alignment with ICH Q7 Good Manufacturing Practice guidelines for active pharmaceutical ingredients [1].

Application
Selection Property
Validation Focus
HPLC Impurity Profiling
Certified CDNP reference standard with known retention time
Resolution from process impurities; MS identity confirmation
Forced Degradation Marker
Distinct UV chromophore (CDNP) for peak tracking
Degradation peak assignment under stress conditions
NMR Structural Assignment
Fully characterized 1H/13C NMR spectrum
Diagnostic aromatic signals for unknown impurity identification
Supplier Audit Control
ICH Q7 aligned quality system
Verification of supplier impurity reference standard usage
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